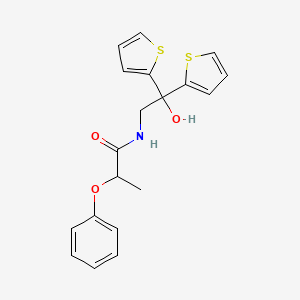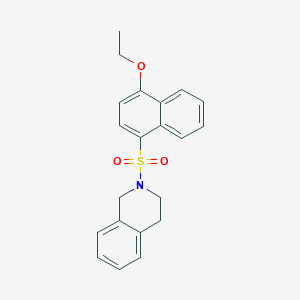
2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that contains a tetrahydroisoquinoline core, a common structure found in many biologically active molecules . It also contains a sulfonyl group attached to a 4-ethoxynaphthalen-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, the presence of the ethoxy group might increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to “2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” have been studied for their antimicrobial properties. For instance, derivatives of coumarin, which share a similar sulfonyl functional group, have shown significant inhibitory activity against bacterial strains . These findings suggest that our compound of interest could also be investigated for its potential use as an antimicrobial agent, possibly leading to new treatments for bacterial infections.
Anti-Tubercular Agents
The structural analogs of the compound have been designed and synthesized to act as potent anti-tubercular agents. These derivatives have been evaluated for their activity against Mycobacterium tuberculosis H37Ra, with some showing inhibitory concentrations comparable to or better than existing first-line drugs for tuberculosis . This indicates a promising avenue for the development of new anti-tubercular medications.
Inhibition of DNA Gyrase
Compounds with a sulfonyl moiety have been identified as potent inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This application is particularly relevant in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Drug Development for Resistant Tuberculosis
The search for new drugs to combat resistant strains of tuberculosis is ongoing. Derivatives of pyrazinamide, a front-line prodrug for TB, which share structural similarities with our compound, have shown higher anti-TB activity . This suggests that “2-((4-Ethoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” could be a candidate for developing treatments against drug-resistant TB.
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-25-20-11-12-21(19-10-6-5-9-18(19)20)26(23,24)22-14-13-16-7-3-4-8-17(16)15-22/h3-12H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLATVDHCFXSSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


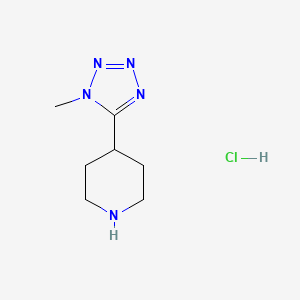

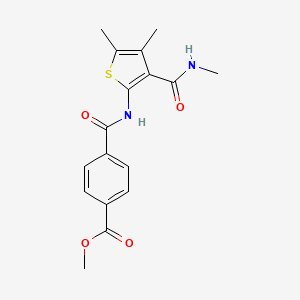
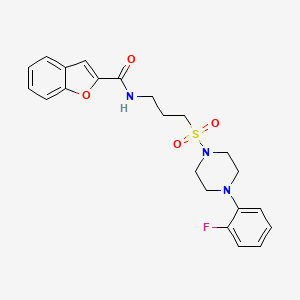
![3-[3,5-Dimethyl-4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)pyrazolyl]thiola ne-1,1-dione](/img/structure/B2883492.png)
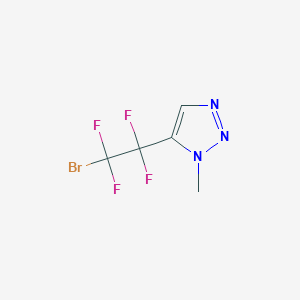
![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)
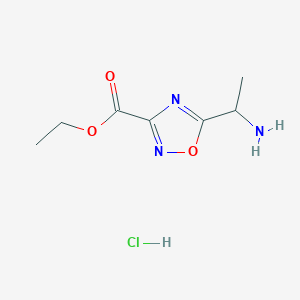
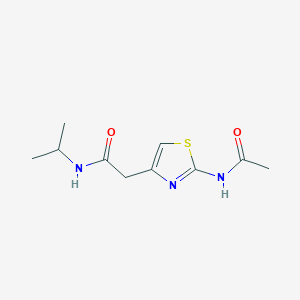
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)


